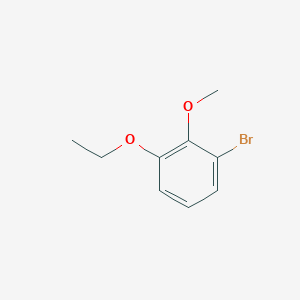

1-Bromo-3-ethoxy-2-methoxybenzene

Description

1-Bromo-3-ethoxy-2-methoxybenzene (CAS: 1269479-63-1) is a brominated aromatic compound featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at the 3- and 2-positions, respectively, with a bromine atom at the 1-position. This compound is structurally significant in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and advanced materials due to its reactive bromine site and electron-donating alkoxy groups.

Synthesis: The compound can be synthesized via nucleophilic substitution or etherification reactions. A general method involves reacting phenol derivatives with 1,2-dibromoethane in the presence of anhydrous K₂CO₃ in acetonitrile at elevated temperatures . For example, 1-(2-bromoethoxy)-benzene derivatives are synthesized using this protocol, which can be adapted for introducing ethoxy and methoxy groups through stepwise alkylation .

Properties

IUPAC Name |

1-bromo-3-ethoxy-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-8-6-4-5-7(10)9(8)11-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZAVLKKQYRSLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the bromination of 3-ethoxy-2-methoxybenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethoxy-2-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The ethoxy and methoxy groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can lead to the formation of carboxylic acids or aldehydes.

Scientific Research Applications

1-Bromo-3-ethoxy-2-methoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific properties.

Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.

Chemical Biology: It is used in studies involving the modification of biological molecules.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-2-methoxybenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethoxy and methoxy groups can also influence the reactivity and stability of the compound by donating electron density to the ring.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Electron-Withdrawing vs. Donating Groups: The presence of nitro (NO₂) or chloro (Cl) substituents (e.g., in CAS 1224629-07-5 and 183802-98-4) increases electrophilicity, making these compounds more reactive in substitution reactions compared to the ethoxy/methoxy-substituted target compound .

- Steric Effects : Bulkier substituents, such as hexyloxy groups in 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS 1956379-93-3), reduce reaction rates in cross-coupling due to steric hindrance .

- Solubility: Ethoxy and methoxy groups enhance solubility in polar aprotic solvents (e.g., DCM, THF), whereas methyl or fluoro substituents (e.g., in CAS 33839-11-1) decrease polarity, favoring solubility in non-polar media .

Table 2: Reactivity Comparison in Common Reactions

Mechanistic Insights :

- The ethoxy and methoxy groups in the target compound donate electrons via resonance, deactivating the ring toward electrophilic substitution but activating it toward nucleophilic pathways under specific conditions .

- Fluorine substituents (e.g., in CAS 121219-03-2) withdraw electrons inductively, creating an electron-deficient aromatic ring that resists nucleophilic attack .

Spectral and Physical Properties

Table 3: NMR Chemical Shifts (δ, ppm) Comparison

Notes:

Biological Activity

1-Bromo-3-ethoxy-2-methoxybenzene is an aromatic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis methods, interaction with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 273.12 g/mol. The compound features a bromine atom, an ethoxy group, and a methoxy group attached to a benzene ring, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the bromination of 3-ethoxy-2-methoxybenzene. A common synthetic route is as follows:

- Starting Material : 3-Ethoxy-2-methoxybenzene.

- Reagent : Bromine ().

- Reaction :

- Conditions : The reaction is usually conducted in an organic solvent under controlled temperatures to maximize yield.

Enzyme Interaction

This compound has been identified as a substrate for various cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes play critical roles in drug metabolism and the biotransformation of xenobiotics.

| Enzyme | Role | Impact |

|---|---|---|

| CYP1A2 | Drug metabolism | Influences pharmacokinetics |

| CYP2D6 | Drug metabolism | Affects efficacy and toxicity |

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use in developing new antibiotics.

- Anti-inflammatory Properties : Interaction studies suggest it may inhibit pro-inflammatory cytokines, offering therapeutic avenues for inflammatory diseases.

Case Studies and Research Findings

Several research studies have investigated the biological activity of compounds structurally related to this compound:

-

Study on Antimicrobial Activity :

- Researchers evaluated the efficacy of halogenated phenolic compounds against resistant bacterial strains.

- Results indicated that compounds similar to this compound exhibited significant antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

-

Inflammation Inhibition Study :

- A study assessed the impact of various methoxy-substituted phenols on cytokine production in vitro.

- Findings revealed that these compounds could reduce interleukin levels, suggesting their potential role in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.